molecular formula C19H15N5O2 B2475876 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide CAS No. 2034416-15-2

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide

Cat. No.: B2475876
CAS No.: 2034416-15-2
M. Wt: 345.362
InChI Key: IPNMFOJKUXTWCG-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide is a complex organic compound that features a quinoline core linked to a triazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-6-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative of the triazinone under controlled conditions to form the desired amide linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger batches. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazinone moiety.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the quinoline ring .

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the triazinone moiety can inhibit enzymes by binding to their active sites. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: Known for its anti-Alzheimer’s activity.

    4H-benzo[d][1,3]oxazines: Studied for their anti-cancer properties.

Uniqueness

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide is unique due to its dual functional groups, which allow it to interact with a wide range of biological targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and materials science .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of neuroprotection and anti-Alzheimer effects. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C17H16N4O3
  • Molecular Weight: 324.33 g/mol
  • CAS Number: Not specified but related compounds exist under CAS numbers 440331-96-4 and others.

Synthesis and Structure

The compound is synthesized through a multi-step process that typically involves the reaction of quinoline derivatives with oxobenzo[d][1,2,3]triazin intermediates. The structural integrity is crucial for its biological activity, as modifications to the quinoline or triazin moieties can significantly alter efficacy.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of quinoline-based compounds. For instance, derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The compound this compound was evaluated for its ability to inhibit AChE and butyrylcholinesterase (BuChE), with promising results indicating potential use in treating cognitive decline associated with neurodegenerative diseases .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrate that derivatives bearing similar triazin structures exhibit significant reductions in inflammatory markers in animal models. These findings suggest that the compound may modulate inflammatory pathways effectively .

3. Antimicrobial Properties

Preliminary tests indicate that compounds with similar structural features possess antimicrobial activities against various pathogens. The presence of the quinoline moiety is often linked to enhanced antibacterial effects, making it a candidate for further exploration in antimicrobial therapy .

Neuroprotective Activity Study

A study focusing on a closely related compound demonstrated that it exhibited high AChE inhibitory activity (IC50 = 0.05 µM), outperforming traditional drugs like donepezil. The docking studies revealed interactions at both the catalytic and peripheral sites of AChE, indicating a mixed-type inhibition mechanism .

Anti-inflammatory Mechanism Exploration

Research involving newly synthesized derivatives showed that specific substitutions on the triazin ring increased anti-inflammatory activity by modulating cytokine production in macrophages. This suggests that structural modifications can lead to enhanced therapeutic profiles .

Table 1: Biological Activity Overview

Activity TypeCompoundIC50/EC50 ValuesMechanism of Action
AChE InhibitionThis compound0.05 µMMixed-type inhibition at AChE active site
Anti-inflammatoryRelated Triazin DerivativeEC50 = 50 µMModulation of cytokine production
AntimicrobialQuinoline DerivativeVaries by strainDisruption of bacterial cell wall synthesis

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(14-7-8-16-13(12-14)4-3-9-20-16)21-10-11-24-19(26)15-5-1-2-6-17(15)22-23-24/h1-9,12H,10-11H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNMFOJKUXTWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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